2-(3,5-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a triazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions to form the phenoxyacetic acid intermediate.
Triazole Formation: The phenoxyacetic acid intermediate is then reacted with hydrazine and an appropriate aldehyde or ketone to form the triazole ring through a cyclization reaction.
Acetamide Formation: The final step involves the reaction of the triazole intermediate with an appropriate amine (e.g., aniline) under acylation conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and phenoxy group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1H-1,2,4-triazol-3-yl)acetamide
- 2-(3,5-dimethylphenoxy)-N-(3-phenyl-1H-1,2,3-triazol-4-yl)acetamide
Uniqueness
2-(3,5-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is unique due to the specific positioning of the triazole ring and the phenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-13(2)10-15(9-12)24-11-16(23)19-18-20-17(21-22-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
ITKWIBGPSULSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NNC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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